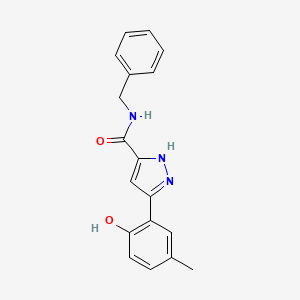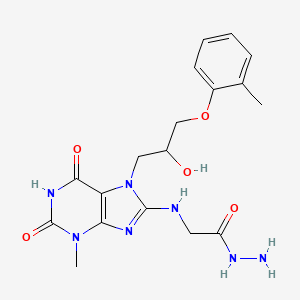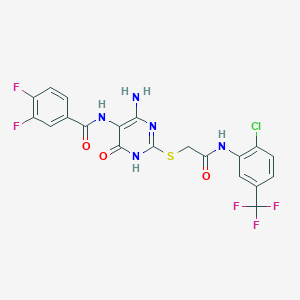![molecular formula C7H12N2O4 B14108923 [(1-Amino-2-ethoxy-2-oxoethylidene)amino] propanoate](/img/structure/B14108923.png)
[(1-Amino-2-ethoxy-2-oxoethylidene)amino] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Amino-2-ethoxy-2-oxoethylidene)amino] propanoate is a chemical compound with the molecular formula C7H12N2O4 and a molecular weight of 188.18 g/mol . It is also known by its IUPAC name, ethyl (Z)-2-amino-2-((propionyloxy)imino)acetate . This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
The synthesis of [(1-Amino-2-ethoxy-2-oxoethylidene)amino] propanoate involves several steps. One common synthetic route includes the reaction of ethyl 2-aminoacetate with propionic anhydride under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to maximize yield and purity, as well as the use of automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
[(1-Amino-2-ethoxy-2-oxoethylidene)amino] propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.
Scientific Research Applications
[(1-Amino-2-ethoxy-2-oxoethylidene)amino] propanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1-Amino-2-ethoxy-2-oxoethylidene)amino] propanoate involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(1-Amino-2-ethoxy-2-oxoethylidene)amino] propanoate can be compared with other similar compounds, such as:
Ethyl 2-aminoacetate: A precursor in the synthesis of this compound.
Propionic anhydride: Another precursor used in the synthesis.
Other amino acid derivatives: Compounds with similar structures and functional groups that may have comparable chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
[(1-amino-2-ethoxy-2-oxoethylidene)amino] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-3-5(10)13-9-6(8)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKIBWGEJBPOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON=C(C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108840.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B14108866.png)
![5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14108875.png)
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14108877.png)

![Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14108880.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14108884.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14108903.png)
![N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B14108907.png)
![1-(4-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108937.png)
